An In-depth Technical Guide to 4-[2-(2-Hydroxyethoxy)ethyl]morpholine: Synthesis, Applications, and Core Scientific Principles for Drug Development Professionals
An In-depth Technical Guide to 4-[2-(2-Hydroxyethoxy)ethyl]morpholine: Synthesis, Applications, and Core Scientific Principles for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Morpholine Derivative
4-[2-(2-Hydroxyethoxy)ethyl]morpholine, identified by its CAS number 3603-45-0 , is a unique morpholine derivative that has garnered significant interest within the pharmaceutical and chemical synthesis landscapes.[1] Its molecular structure, which incorporates both a hydrophilic hydroxyethoxy chain and a tertiary amine within the morpholine ring, imparts a distinct set of physicochemical properties. These characteristics make it a valuable building block and functional ingredient in a range of applications, most notably in the synthesis of complex pharmaceutical intermediates and in the formulation of drug products requiring enhanced solubility and stability.[1] This technical guide provides a comprehensive overview of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, from its synthesis and chemical properties to its critical role in drug development and the essential safety protocols for its handling.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is paramount for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 3603-45-0 | |
| Molecular Formula | C8H17NO3 | |
| Molecular Weight | 175.23 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 227 °C at 757 mmHg | |
| Density | 1.083 g/mL at 25 °C | |
| Solubility | Fully miscible in water | |
| Refractive Index | n20/D 1.476 |
Synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine: A Mechanistic Approach
The industrial synthesis of morpholine and its derivatives often involves the reaction of diethylene glycol with ammonia under high temperature and pressure in the presence of a hydrogenation catalyst. This process can be adapted for the production of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.
Reaction Pathway: Diethylene Glycol and Morpholine
A common laboratory and potential industrial synthesis route involves the reaction of diethylene glycol with morpholine over a copper or cobalt catalyst on a silica or alumina gel support, in the presence of hydrogen.
Caption: Synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.
Experimental Protocol: Synthesis from Diethylene Glycol and Morpholine
-
Catalyst Preparation : Prepare a fixed-bed reactor with a copper or cobalt catalyst on an amorphous silica or alumina gel support.
-
Reactant Feed : Introduce a mixture of diethylene glycol and morpholine into the reactor.
-
Hydrogenation : Co-feed hydrogen gas into the reactor.
-
Reaction Conditions : Maintain the reactor at a temperature between 150°C and 400°C and a pressure ranging from 30 to 400 atmospheres.
-
Product Isolation : The reaction mixture is cooled, and the product, 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, is separated from unreacted starting materials and byproducts through fractional distillation.
The causality behind these conditions lies in the need to overcome the activation energy for the amination of the glycol. The catalyst facilitates the dehydrogenation of the alcohol to an aldehyde intermediate, which then undergoes reductive amination with morpholine. Hydrogen pressure is crucial to maintain the catalyst's activity and to drive the reductive amination step.
Applications in Drug Development and Pharmaceutical Sciences
The unique structural features of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine make it a valuable asset in the synthesis of novel therapeutics and in drug formulation.
Role as a Synthetic Building Block: A2A Adenosine Receptor Antagonists
Morpholine and its derivatives are key structural motifs in a variety of biologically active compounds.[1] While a direct synthesis of a marketed drug using 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is not prominently documented in publicly available literature, its structural similarity to other reagents suggests its utility in constructing complex heterocyclic systems. For instance, morpholine-containing side chains are often incorporated into the structures of adenosine A2A receptor antagonists, which are being investigated for the treatment of Parkinson's disease and other neurodegenerative disorders.[2][3] The hydroxyethoxyethyl side chain of the title compound can be further functionalized, for example, by conversion of the hydroxyl group to a leaving group, allowing for its attachment to a core scaffold.
The rationale for incorporating a morpholine moiety often stems from its ability to improve the pharmacokinetic properties of a drug candidate, such as aqueous solubility and metabolic stability.
Caption: Logic flow for the use of the title compound in synthesis.
Application in Drug Formulation and Delivery
The physicochemical properties of a drug molecule are critical determinants of its formulation and in vivo performance.[4][5] 4-[2-(2-Hydroxyethoxy)ethyl]morpholine, with its high water solubility and potential to act as a co-solvent or excipient, can be a valuable tool for formulation scientists.[1]
-
Solubility Enhancement : For poorly soluble active pharmaceutical ingredients (APIs), the inclusion of a co-solvent like 4-[2-(2-Hydroxyethoxy)ethyl]morpholine in a liquid or semi-solid formulation can significantly increase the drug's solubility, thereby improving its bioavailability.[1]
-
pH Modification : The tertiary amine of the morpholine ring can act as a weak base, allowing for its use as a pH adjusting agent in formulations to enhance the stability or solubility of pH-sensitive drugs.[1]
-
Prodrug Synthesis : The terminal hydroxyl group can be esterified with a carboxylic acid-containing drug to form a prodrug.[6] This strategy can be employed to improve the drug's solubility, taste, or to achieve targeted delivery. A notable example, though with a similar compound, is the synthesis of ester prodrugs of naproxen to enhance its properties.[6]
Analytical Quality Control
Ensuring the purity and identity of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is crucial for its use in pharmaceutical applications. A combination of chromatographic and spectroscopic techniques is employed for its quality control.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Dilute the sample in a suitable solvent, such as methanol.
-
GC Conditions :
-
Column : A non-polar column, such as a DB-5ms.
-
Injector Temperature : 250 °C.
-
Oven Program : Start at 50 °C, ramp to 280 °C.
-
Carrier Gas : Helium.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI).
-
Mass Range : Scan from m/z 30 to 300.
-
-
Data Analysis : The retention time is used for identification, and the peak area is used for quantification against a standard curve. The mass spectrum provides confirmation of the molecular structure.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are used to confirm the chemical structure. The characteristic signals for the morpholine ring protons and the hydroxyethoxyethyl chain can be unambiguously assigned.[7][8]
-
Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the key functional groups, such as the broad O-H stretch from the alcohol and the C-O-C stretches from the ether and morpholine ring.[9]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 4-[2-(2-Hydroxyethoxy)ethyl]morpholine.
Hazard Identification [9][10][11]
-
Skin Irritation : Causes skin irritation.
-
Eye Irritation : Causes serious eye irritation.
-
Respiratory Irritation : May cause respiratory irritation.
Personal Protective Equipment (PPE) [10][12]
-
Eye Protection : Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection : Wear a lab coat or other protective clothing.
-
Handling : Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a versatile and valuable chemical entity for researchers and professionals in drug development. Its unique combination of a morpholine ring and a hydroxyethoxyethyl side chain provides a powerful tool for the synthesis of complex molecules and the formulation of challenging APIs. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for unlocking its full potential in the advancement of pharmaceutical sciences.
References
-
EMCO Chemicals. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unpacking the Applications of 4-(2-Hydroxyethyl)morpholine in Chemical Synthesis. 2025-12-24. [Link]
-
PubChem. 4-(2-(2-Hydroxyethoxy)ethyl)morpholine. [Link]
-
PubChemLite. 4-[2-(2-hydroxyethoxy)ethyl]morpholine. [Link]
-
Cole-Parmer. Material Safety Data Sheet - N-(2-Hydroxyethyl)Morpholine, 99%. [Link]
-
Carl ROTH. Safety Data Sheet: Morpholine. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Ethylmorpholine. [Link]
-
ResearchGate. Physicochemical Properties, Formulation, and Drug Delivery: Principles and Applications | Request PDF. [Link]
-
ACD/Labs. Recognizing the NMR pattern for morpholine. 2008-05-06. [Link]
-
PubMed Central. A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? 2022-04-07. [Link]
-
Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. [Link]
-
PubChem. 4-((2-Aminoethoxy)ethyl)morpholine. [Link]
-
BMRB. bmse000154 4-(2-Aminoethyl)morpholine. [Link]
-
PubMed. A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? 2022-04-07. [Link]
-
Slideshare. Physico-chemical Properties Affecting Drug Formulation. [Link]
-
Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. 2024-08-14. [Link]
-
ResearchGate. Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. 2022-12-24. [Link]
-
ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Physico-chemical Properties Affecting Drug Formulation. | PPTX [slideshare.net]
- 6. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]
- 9. 4-(2-(2-Hydroxyethoxy)ethyl)morpholine | C8H17NO3 | CID 458464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. carlroth.com [carlroth.com]
